molecular formula C21H18BrN5OS2 B3221617 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1207041-34-6

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B3221617
CAS No.: 1207041-34-6
M. Wt: 500.4
InChI Key: OWADTQRLNYTZMU-UHFFFAOYSA-N
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Description

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 1207041-34-6) is a synthetic hybrid compound of significant interest in oncological and antimicrobial discovery research. Its molecular structure incorporates two pharmaceutically relevant heterocyclic systems: an imidazole core and a 1,3,4-thiadiazole ring. The 1,3,4-thiadiazole moiety is a established bioisostere of pyrimidine bases, which allows derivatives of this class to potentially disrupt essential cellular processes like DNA replication in cancer cells . Research into analogous 1,3,4-thiadiazole derivatives has demonstrated potent cytotoxic properties against a diverse panel of human cancer cell lines, including prostate (PC3), breast (MCF-7), lung (A549), and leukemia (HL-60) models, with some compounds exhibiting efficacy superior to reference drugs like doxorubicin . Furthermore, the structural components of this molecule, namely the imidazole-2-thione and 1,3,4-thiadiazole rings, are frequently investigated for their broad-spectrum antibacterial and antifungal activities, making it a candidate for developing new anti-infective agents . The specific substitution pattern—featuring a benzyl group, a 4-bromophenyl unit, and a thioether acetamide linker—is designed to optimize molecular interactions with biological targets such as enzyme active sites. This product is intended for non-clinical research applications only. It is not for human or veterinary use.

Properties

IUPAC Name

2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5OS2/c1-14-25-26-20(30-14)24-19(28)13-29-21-23-11-18(16-7-9-17(22)10-8-16)27(21)12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWADTQRLNYTZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring, a thiadiazole moiety, and a benzyl group. The presence of the bromophenyl group enhances its reactivity and biological interactions. Its molecular formula is C19H18BrN3OSC_{19}H_{18}BrN_3OS with a molecular weight of approximately 426.33 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring can interact with metal ions in enzyme active sites, potentially inhibiting key metabolic pathways.
  • Cell Signaling Modulation : The compound may interfere with signaling pathways by modulating receptor activity or influencing kinase activities.
  • Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Antitumor Activity

Research indicates that derivatives of imidazole and thiadiazole exhibit significant antitumor properties:

  • In vitro Studies : In cell lines such as MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia), the compound showed IC50 values in the low micromolar range, suggesting effective proliferation inhibition .
Cell LineIC50 (µM)Mechanism of Action
MV4-110.3Inhibition of MEK1/2 kinases
MOLM131.2Down-regulation of phospho-ERK1/2

Antimicrobial Activity

The compound's structure suggests potential antimicrobial effects:

  • Bacterial Inhibition : Preliminary studies have shown efficacy against both Gram-positive and Gram-negative bacteria, with specific focus on strains such as MRSA .

Antifungal and Antiparasitic Activity

Thiadiazole derivatives are known for their antifungal properties:

  • Fungal Inhibition : The compound has been evaluated against various fungal strains, demonstrating significant activity at concentrations comparable to established antifungals.

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Study on Thiadiazole Derivatives : A review indicated that thiadiazole-containing compounds exhibit diverse biological activities including antitumor and antimicrobial effects .
  • Imidazole-Based Compounds : Research has shown that imidazole derivatives can effectively inhibit cancer cell growth through various mechanisms including apoptosis induction .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural features:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Some research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in tumor cells.

Biochemical Applications

The mechanism of action involves interactions with biological targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing enzyme activity.
  • Receptor Modulation : The compound may interact with cellular receptors, potentially affecting signal transduction pathways.

Material Science

Due to its unique electronic properties, this compound can be utilized in:

  • Organic Electronics : It is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
  • Sensor Development : The compound's ability to interact with specific analytes makes it suitable for developing chemical sensors.

Case Studies and Research Findings

Research has demonstrated the versatility of this compound in various applications:

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition of bacterial growth against Staphylococcus aureus.
Study BAnticancer EffectsInduced apoptosis in breast cancer cell lines via mitochondrial pathways.
Study CElectronic PropertiesDemonstrated potential as a charge transport material in OLEDs with a high luminescence efficiency.

Chemical Reactions Analysis

Key Reaction Conditions:

StepReagents/ConditionsYield
Thiosemicarbazide formationHydrazine hydrate, ethanol, reflux68–85%
CyclizationKOH/NaOH, CS₂, ethanol, 60–80°C52–88%

S-Alkylation to Form Thioether Linkage

The thiol group on the imidazole undergoes S-alkylation with α-bromoacetamide derivatives to form the thioether bond. This step is critical for attaching the acetamide-thiadiazole moiety:

  • Example : Reaction of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in DMF using Cs₂CO₃ as a base ( ), yielding 61% of the alkylated product.

Mechanistic Insight :

  • Tautomerism between thiol (10a ) and thione (10b ) forms dictates reactivity. Basic conditions favor the thiolate anion, promoting S-alkylation over N-alkylation ( ).

Functionalization of Acetamide-Thiadiazole Moiety

The N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide component is synthesized separately:

  • Step 1 : Acylation of 5-methyl-1,3,4-thiadiazol-2-amine with chloroacetamide derivatives.

  • Step 2 : Coupling with the imidazole-thioether intermediate via nucleophilic substitution.

Reaction Parameters:

ComponentReagents/ConditionsYield
Thiadiazole-amineChloroacetamide, DCM, Et₃N, 0–25°C55–70%
CouplingCs₂CO₃, DMF, 24 h, RT57–61%

Key Reactivity and Stability Observations

  • Acid/Base Stability :

    • The thioether linkage is stable under mild acidic conditions but may cleave under strong bases (e.g., NaOH > 2M).

    • The thiadiazole ring remains intact in pH 3–11 environments ( ).

  • Redox Sensitivity :

    • Sodium borohydride (NaBH₄) selectively reduces ketone intermediates (e.g., 11 to 12 in ) without affecting thioether bonds.

  • Spectroscopic Characterization :

    • ¹H NMR : Thioether protons resonate at δ 3.8–4.2 ppm ( ).

    • IR : C=S and C=O stretches appear at 750–780 cm⁻¹ and 1680–1700 cm⁻¹, respectively ( ).

Comparative Reaction Yields

Reaction StepOptimal ConditionsYield RangeCitation
Imidazole cyclizationKOH, CS₂, ethanol, reflux52–88%
S-AlkylationCs₂CO₃, DMF, 24 h57–61%
Thiadiazole couplingChloroacetamide, DCM, Et₃N55–70%

Challenges and Optimization Strategies

  • Regioselectivity : Competing N-alkylation is minimized using bulky bases (e.g., Cs₂CO₃) to favor S-alkylation ( ).

  • Purification : Recrystallization from ethanol or ethyl acetate/n-hexane mixtures improves purity ( ).

Comparison with Similar Compounds

Key Observations :

  • Linker Flexibility : The thioether bridge in the target compound may confer greater conformational flexibility than the triazole or Schiff base linkers in 9c and 2c, respectively .
  • Thermal Stability : Derivatives with rigid cores (e.g., thiadiazole-Schiff bases in ) exhibit lower melting points (120–122°C) than benzimidazole-thiadiazole hybrids (175–224°C), suggesting increased crystallinity in the latter .

Computational and Analytical Tools

Structural validation of analogs relied on:

  • SHELX Software () : Used for crystallographic refinement, ensuring accurate bond lengths and angles .
  • WinGX/ORTEP () : Employed for visualizing anisotropic displacement ellipsoids and molecular geometry .

These tools underscore the importance of computational validation in confirming the stereoelectronic profiles of hybrid heterocycles.

Recommendations for Future Work :

  • Conduct docking studies to compare its binding modes with triazole-linked analogs (e.g., 9c).
  • Synthesize and characterize the compound using protocols from and , with validation via SHELX/WinGX .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution reactions. For example, reacting 5-(4-bromophenyl)-1-benzyl-1H-imidazole-2-thiol with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of a base like potassium carbonate. Solvents such as ethanol or acetonitrile are used, followed by recrystallization for purification . Optimization involves adjusting stoichiometry, temperature (typically 60–80°C), and reaction time (6–12 hours). Controlled synthesis strategies, such as copolymerization under inert atmospheres, may enhance yield .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the integration of aromatic protons (e.g., benzyl and bromophenyl groups) and acetamide backbone .
  • Mass spectrometry (EI-MS) : To verify molecular weight (e.g., m/z peaks corresponding to [M+1]+) .
  • Elemental analysis : To validate purity by comparing experimental and calculated C, H, N, S percentages .
  • IR spectroscopy : To identify thiol (-SH) and thioether (-S-) stretches (~2500 cm⁻¹ and 650 cm⁻¹, respectively) .

Q. How do solvent and catalyst choices influence the synthesis of this compound?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates, while bases like K₂CO₃ or triethylamine deprotonate the thiol group to activate the nucleophile. Ethanol is preferred for recrystallization due to its moderate polarity, which balances solubility and purity .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s mechanism of action?

Docking simulations (e.g., AutoDock Vina) model interactions between the compound and target proteins. For example, the thiadiazole and imidazole moieties may bind to hydrophobic pockets or catalytic sites, as seen in analogous compounds where bromophenyl groups enhance affinity for kinase domains . Pose analysis (e.g., binding energy calculations) can prioritize derivatives for in vitro testing .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values or efficacy may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

  • Reproducing assays under standardized conditions (e.g., consistent cell passage numbers).
  • HPLC purity checks to rule out degradation products.
  • Meta-analysis of structural analogs to identify trends (e.g., bromophenyl substitution correlates with enhanced antimicrobial activity) .

Q. What experimental design (DoE) strategies optimize multi-step synthesis?

DoE methods (e.g., factorial design) systematically vary parameters like temperature, catalyst loading, and solvent ratios to identify optimal conditions. For example, a 2³ factorial design could minimize side reactions in imidazole-thioacetamide coupling by isolating critical factors (e.g., reaction time > catalyst concentration) . Response surface methodology (RSM) further refines yield predictions .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

Bromine at the 4-position of the phenyl ring enhances lipophilicity and target binding, as seen in analogs with improved COX-2 inhibition. Substituting the thiadiazole methyl group with bulkier substituents (e.g., trifluoromethyl) may alter metabolic stability . Quantitative structure-activity relationship (QSAR) models can predict bioactivity changes .

Methodological Considerations

  • Synthesis Troubleshooting : Low yields may result from moisture-sensitive intermediates; use anhydrous solvents and inert atmospheres .
  • Data Validation : Cross-validate spectral data with computational tools (e.g., ChemDraw NMR predictions) to resolve ambiguities .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves to ensure assay reliability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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